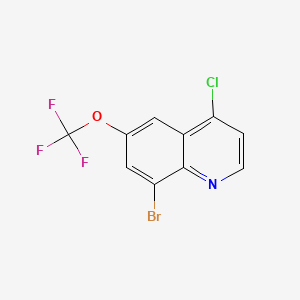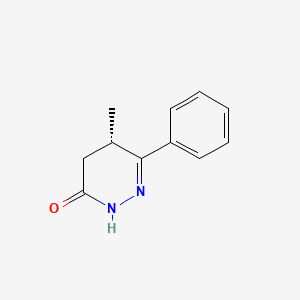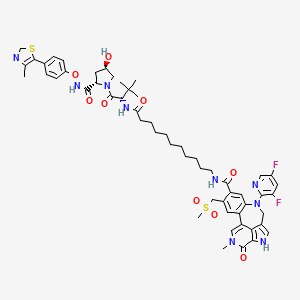
PROTAC BRD4 Degrader-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BRD4 Degrader-3 is a compound designed to target and degrade bromodomain-containing protein 4 (BRD4). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which uses small molecules to induce the degradation of specific proteins by the ubiquitin-proteasome system. BRD4 is a member of the bromodomain and extra-terminal domain (BET) family and plays a crucial role in regulating gene expression, making it a significant target for therapeutic interventions, particularly in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD4 Degrader-3 involves the conjugation of a ligand for BRD4 with a ligand for an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Ligand Synthesis: The ligands for BRD4 and the E3 ligase are synthesized separately. Commonly used ligands include JQ1 for BRD4 and thalidomide for the E3 ligase cereblon.
Linker Attachment: A linker is attached to one of the ligands. The choice of linker can significantly affect the efficacy and selectivity of the PROTAC.
Conjugation: The two ligands are conjugated through the linker to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and stability of the compound. This typically includes:
Optimization of Reaction Conditions: Scaling up requires optimizing reaction conditions to maximize yield and minimize impurities.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the compound’s purity.
Quality Control: Rigorous quality control measures are implemented to ensure batch-to-batch consistency.
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC BRD4 Degrader-3 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of BRD4, facilitated by the E3 ligase recruited by the PROTAC.
Proteasomal Degradation: Following ubiquitination, BRD4 is recognized and degraded by the proteasome.
Common Reagents and Conditions
Ligands: JQ1 for BRD4 and thalidomide for cereblon.
Linkers: Various linkers can be used, including polyethylene glycol (PEG) and alkyl chains.
Reaction Conditions: Typical conditions include room temperature reactions in organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).
Major Products
The major product of these reactions is the polyubiquitinated BRD4, which is subsequently degraded by the proteasome .
Wissenschaftliche Forschungsanwendungen
PROTAC BRD4 Degrader-3 has a wide range of scientific research applications:
Cancer Research: It is used to study the role of BRD4 in cancer and to develop potential cancer therapies.
Epigenetics: The compound is used to investigate the role of BRD4 in epigenetic regulation and gene expression.
Drug Development: It serves as a tool for developing new drugs targeting BRD4 and other BET family proteins.
Biomolecular Condensates: Researchers use it to study the formation and regulation of biomolecular condensates, which are involved in various cellular processes.
Wirkmechanismus
PROTAC BRD4 Degrader-3 works by bringing BRD4 and an E3 ubiquitin ligase into close proximity, facilitating the ubiquitination of BRD4. The ubiquitinated BRD4 is then recognized and degraded by the proteasome. This process effectively reduces the levels of BRD4 in the cell, disrupting its role in gene regulation and inhibiting cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PROTAC BRD4 Degrader-1: Another BRD4-targeting PROTAC with a different linker and E3 ligase ligand.
PROTAC BRD4 Degrader-2: Similar to Degrader-3 but with modifications to improve selectivity and potency.
MZ1: A well-known BRD4 degrader that uses a different E3 ligase ligand.
Uniqueness
PROTAC BRD4 Degrader-3 is unique due to its specific linker and ligand combination, which provides improved selectivity and potency compared to other BRD4 degraders. Its design allows for efficient degradation of BRD4 while minimizing off-target effects .
Eigenschaften
Molekularformel |
C55H65F2N9O9S2 |
|---|---|
Molekulargewicht |
1098.3 g/mol |
IUPAC-Name |
8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenoxy]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |
InChI |
InChI=1S/C55H65F2N9O9S2/c1-32-48(76-31-61-32)33-16-18-38(19-17-33)75-63-52(70)44-23-37(67)28-66(44)54(72)49(55(2,3)4)62-45(68)15-13-11-9-7-8-10-12-14-20-58-51(69)39-24-43-40(21-34(39)30-77(6,73)74)41-29-64(5)53(71)47-46(41)35(25-59-47)27-65(43)50-42(57)22-36(56)26-60-50/h16-19,21-22,24-26,29,31,37,44,49,59,67H,7-15,20,23,27-28,30H2,1-6H3,(H,58,69)(H,62,68)(H,63,70)/t37-,44+,49-/m1/s1 |
InChI-Schlüssel |
NIIZCTGOGSKWQJ-GADVMVDOSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)ONC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)ONC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide](/img/structure/B13423636.png)
![2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13423649.png)


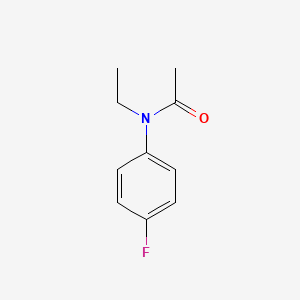
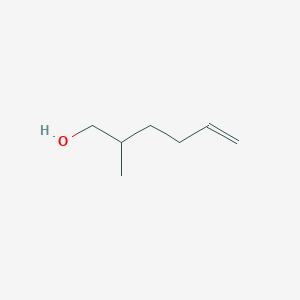
![(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13423673.png)
![2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B13423674.png)
![1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B13423686.png)
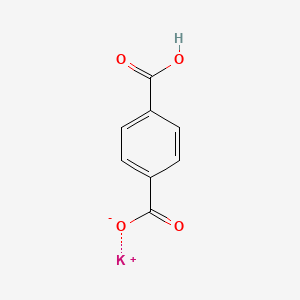
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13423693.png)
